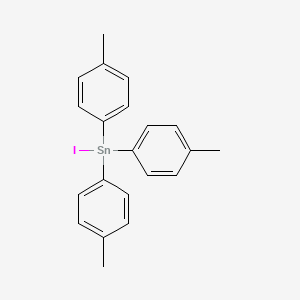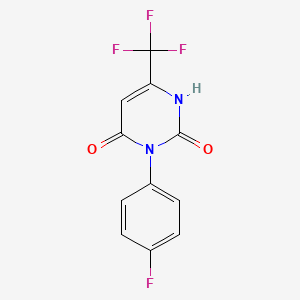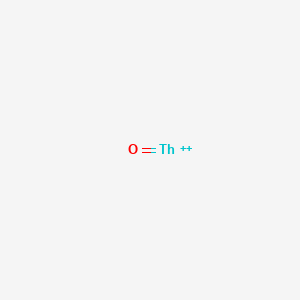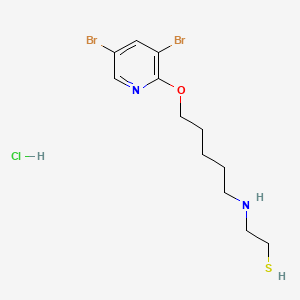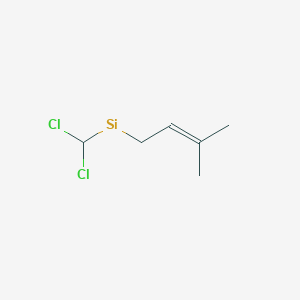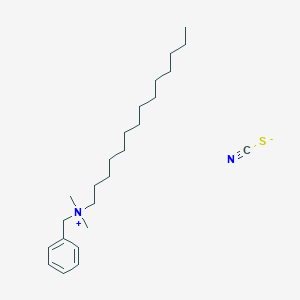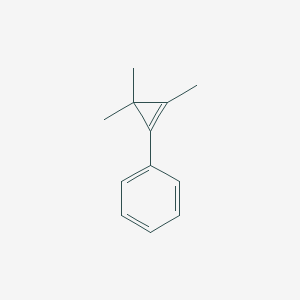
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is an organic compound that features a cyclopropene ring substituted with three methyl groups and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor, such as a substituted alkene, followed by further functionalization to introduce the benzene ring. Common methods include:
Cyclopropanation: Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Aromatic Substitution: Introducing the benzene ring through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow processes and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while substitution could introduce various functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action for (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Similar structure but without the additional methyl groups.
Trimethylcyclopropane: Lacks the benzene ring.
Cyclopropenylbenzene: Similar but with different substitution patterns.
Uniqueness
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the cyclopropene ring and the benzene ring provides a combination of stability and reactivity that can be exploited in various chemical processes.
Eigenschaften
CAS-Nummer |
50902-98-2 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2,3,3-trimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-9-11(12(9,2)3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
PRXBXVGAWZGOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C1(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
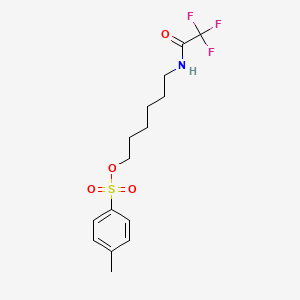
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
